molecular formula C10H16ClN5 B12216744 2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12216744
M. Wt: 241.72 g/mol
InChI Key: LOGFBQIQDMTKQH-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 2,5-dimethylpyrazole with 1-methylpyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

2,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-4-10(15(3)13-8)11-5-9-6-12-14(2)7-9;/h4,6-7,11H,5H2,1-3H3;1H

InChI Key

LOGFBQIQDMTKQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=CN(N=C2)C)C.Cl

Origin of Product

United States

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